molecular formula C15H24O2 B2793794 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid CAS No. 14201-93-5

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid

Cat. No.: B2793794
CAS No.: 14201-93-5
M. Wt: 236.355
InChI Key: HBLNEFWHHZHWCJ-UHFFFAOYSA-N
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Description

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid is an organic compound with the molecular formula C15H24O2 It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure

Mechanism of Action

Target of Action

The primary targets of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Future studies should focus on identifying these targets and investigating the downstream effects on cellular pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid typically involves the alkylation of adamantane derivatives. One common method includes the reaction of 1-adamantyl bromide with methylmagnesium bromide, followed by oxidation to form the desired acetic acid derivative. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and oxidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and use in drug development.

    Industry: The compound’s stability and unique structure make it valuable in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantylacetic acid
  • 2-Adamantylacetic acid
  • 3,5,7-Trimethyladamantane

Uniqueness

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid is unique due to its specific substitution pattern on the adamantane core. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,5,7-trimethyl-1-adamantyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-12-5-13(2)7-14(3,6-12)10-15(8-12,9-13)4-11(16)17/h4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLNEFWHHZHWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14201-93-5
Record name 2-(3,5,7-trimethyladamantan-1-yl)acetic acid
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